norastemizole hydrobromide

Cardiac Safety hERG Channel QT Prolongation

Researchers requiring H1 antagonism without cardiac confounding face limited options: astemizole's potent hERG blockade (IC50 ~0.9 nM) causes QT prolongation. Norastemizole hydrobromide resolves this: • >30-fold weaker hERG affinity (IC50 ~27.7 nM)-no QTc prolongation in predictive models • 13-40× greater H1 potency (IC50 4.1 nM) with rapid onset (30 min) • Stable, non-hygroscopic hydrobromide salt with defined polymorphs for formulation Ideal for in vivo allergy models and mast cell signaling studies requiring clean H1 pharmacology.

Molecular Formula C₁₉H₂₃Br₂FN₄
Molecular Weight 486.2 g/mol
CAS No. 75970-64-8
Cat. No. B030860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenorastemizole hydrobromide
CAS75970-64-8
Synonyms1-((4-flurophenyl)methyl)-N-4-piperidinyl-1H-benzimidazol-2-amine
norastemizole
norastemizole hydrobromide
tecastemizole
Molecular FormulaC₁₉H₂₃Br₂FN₄
Molecular Weight486.2 g/mol
Structural Identifiers
SMILESC1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Br.Br
InChIInChI=1S/C19H21FN4.2BrH/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16;;/h1-8,16,21H,9-13H2,(H,22,23);2*1H
InChIKeyIVXYTQSEWOVUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norastemizole Hydrobromide: Pharmacological Overview


Norastemizole hydrobromide, chemically identified as 1-[(4-fluorophenyl)methyl]-N-4-piperidinyl-1H-benzimidazol-2-amine hydrobromide, is a potent and selective histamine H1 receptor antagonist [1]. It is an active metabolite of the second-generation antihistamine astemizole, formed via cytochrome P450-mediated metabolism [2]. As a hydrobromide salt, it provides a stable, water-soluble form suitable for pharmaceutical formulation and research applications [3]. Norastemizole is distinguished from its parent compound by a significantly improved cardiac safety profile, which has driven its investigation as a standalone therapeutic agent for allergic disorders [2].

Histamine H1 receptor antagonist research tool
Active metabolite of astemizole; suitable for metabolite profiling and metabolic pathway studies
Hydrobromide salt form supports stable, water-soluble formulation research
Differential hERG channel interaction profile enables cardiac safety endpoint differentiation studies

Why Norastemizole Cannot Be Substituted with Astemizole


Norastemizole hydrobromide is not a generic equivalent to its parent compound, astemizole, or to other second-generation antihistamines. While both astemizole and norastemizole antagonize the H1 receptor, they exhibit profound quantitative differences in their off-target cardiac safety profiles. Specifically, astemizole potently blocks the human ether-a-go-go-related gene (HERG) potassium channel (IC50 ≈ 0.9 nM), a property directly linked to clinical QT interval prolongation and life-threatening ventricular arrhythmias [1]. In contrast, norastemizole demonstrates a significantly weaker HERG channel blockade (IC50 ≈ 27.7 nM), representing a greater than 30-fold reduction in potency at this critical cardiac safety target [1]. This quantifiable divergence in hERG liability means that astemizole and norastemizole cannot be interchanged without fundamentally altering the cardiac risk-benefit calculus of a research protocol or therapeutic formulation. Furthermore, norastemizole exhibits distinct differences in membrane perturbation and intracellular calcium handling compared to astemizole, as demonstrated in FcεRI receptor-mediated signal transduction studies [2].

hERG liability Norastemizole shows markedly weaker hERG channel interaction than astemizole; substitution may substantially shift cardiac endpoint interpretation and model safety context.
Mast cell effects Norastemizole lacks the direct mast cell activation and membrane perturbation observed with astemizole; anti-inflammatory endpoint readouts may differ between compounds.
Salt form Hydrobromide salt possesses distinct stability and solubility characteristics compared to free base or other salt forms; formulation performance may not transfer directly.

Evidence of Differentiation from Comparator Antihistamines


Reduced hERG Potassium Channel Blockade vs. Astemizole

In a direct electrophysiological comparison using patch-clamp techniques on HERG channels expressed in HEK 293 cells, norastemizole exhibited a half-maximal inhibitory concentration (IC50) of 27.7 nM. In contrast, its parent compound astemizole potently blocked the same channel with an IC50 of 0.9 nM, while the principal metabolite desmethylastemizole showed an IC50 of 1.0 nM [1]. The >30-fold weaker blockade by norastemizole is a critical differentiator, indicating a substantially lower propensity for the cardiac potassium channel inhibition that underlies drug-induced QT prolongation and torsades de pointes arrhythmias.

hERG blockade
Head-to-head
IC50 27.7 nM vs. astemizole 0.9 nM; >30-fold weaker inhibition
Supports cardiac safety endpoint differentiation studies
Patch-clamp on hERG-expressing HEK 293 cells; interpretation requires in vivo model validation
Cardiac Safety hERG Channel QT Prolongation Electrophysiology

Superior H1 Antagonism and Bronchoconstriction Inhibition

Cross-study analysis reveals a substantial increase in H1-antagonist potency for norastemizole relative to its parent. Norastemizole is reported to be 13- to 16-fold more potent as an H1 antagonist than astemizole [1]. In functional assays, it exhibits a 20- to 40-fold greater potency in inhibiting histamine-induced bronchoconstriction compared to astemizole [1]. In isolated tissue studies, norastemizole inhibited histamine-induced contraction of guinea pig ileum with an IC50 of 4.42 × 10⁻⁹ mol/L (4.42 nM) [2]. This enhanced potency is further supported by a reported H1 receptor binding IC50 of 4.1 nM .

H1 potency gain
Cross-study
13- to 40-fold more potent than astemizole in H1 antagonism and bronchoconstriction assays
Supports H1 receptor pathway interpretation and dose-response modeling
Potency range reflects different assay systems; direct comparator standardization may be needed
H1 Receptor Antagonism Potency Bronchoconstriction Allergic Rhinitis

Absence of QTc Prolongation in Predictive Animal Model

In a comparative in vivo study designed to model clinical ECG effects, the arrhythmogenic potential of several second-generation antihistamines was evaluated. Astemizole, along with terfenadine and ebastine, produced pronounced, dose-dependent QTc interval prolongation at doses only 1 to 4 times their therapeutic antihistamine doses [1]. In stark contrast, norastemizole (administered intravenously at 20 mg/kg) was found to be largely devoid of adverse ECG effects, similar to cetirizine and the metabolites terfenadine carboxylate and carebastine [1]. This functional, whole-animal data corroborates the in vitro hERG findings and provides a higher-level demonstration of cardiac safety differentiation.

In vivo QTc
Head-to-head
No significant QTc prolongation at 20 mg/kg i.v., while astemizole prolonged QTc at low multiples of its antihistamine dose
Corroborates in vitro hERG data; supports animal model selection when cardiac endpoints are studied
Guinea pig model; species- and dose-dependent context applies
Cardiotoxicity In Vivo ECG QTc Prolongation Safety Pharmacology

Differential Mast Cell Signaling and Membrane Effects

Beyond H1 antagonism, both astemizole and norastemizole modulate FcεRI receptor-mediated signal transduction in mast cells. However, their mechanisms and effects diverge significantly. In rat basophilic leukemia (RBL-2H3) cells, astemizole (>15 μM) induced exocytosis and released Ca²⁺ from intracellular stores in resting cells, an effect not observed with norastemizole [1]. Furthermore, studies using haemolysis of erythrocytes and differential scanning calorimetry on liposomes demonstrated clear differences in membrane perturbation between the two compounds, with astemizole exhibiting a greater propensity for membrane interaction [1]. Norastemizole inhibits ⁴⁵Ca²⁺ influx with a potency similar to its inhibition of exocytosis, but without the confounding direct membrane effects of astemizole [1].

Mast cell signaling
Head-to-head
Norastemizole does not induce exocytosis or Ca²⁺ release in resting RBL-2H3 cells, unlike astemizole
Enables study of H1 receptor-mediated anti-inflammatory pathways without confounding cellular activation
RBL-2H3 mast cell model; membrane perturbation and Ca²⁺ flux endpoints assessed
Anti-inflammatory Mast Cell FcεRI Signaling Calcium Flux

Stable Hydrobromide Salt Formulation Options

The hydrobromide salt of norastemizole (CAS 75970-64-8) is specifically claimed in patents for its ability to be formulated into chemically and thermally stable pharmaceutical compositions [1]. Unlike the free base, the hydrobromide salt enables the creation of lactose-free, non-hygroscopic, or anhydrous formulations that maintain stability during manufacturing and storage [1]. Additionally, specific polymorphic crystalline forms of norastemizole have been identified and patented, offering further control over the compound's physical properties and performance in solid dosage forms [2]. While direct comparator data for other salt forms is not available, the patent literature establishes a clear pathway for achieving stable, manufacturable formulations of this specific hydrobromide salt.

Salt form stability
Class-level
Patented hydrobromide compositions enable chemically and thermally stable, non-hygroscopic formulations
Supports selection for formulation research requiring defined salt form
Data to verify; no direct comparator salt form data available; polymorph control may be relevant
Formulation Stability Polymorph Pharmaceutics

Optimal Applications Based on Differentiated Profile


Non-Cardiotoxic H1 Antagonism for In Vivo Allergy Models

For researchers conducting in vivo allergy studies (e.g., histamine-induced bronchoconstriction, passive cutaneous anaphylaxis, or allergic rhinitis models) where the confounding variable of drug-induced QT prolongation must be avoided, norastemizole hydrobromide is a preferred tool. Its >30-fold weaker hERG blockade relative to astemizole and its demonstrated lack of QTc prolongation in a predictive animal model [1] allow for the study of H1-mediated effects without the cardiac safety liabilities that led to the withdrawal of astemizole and terfenadine.

Clean Anti-inflammatory Mechanism Studies in Mast Cells

Researchers investigating the anti-inflammatory actions of H1 antagonists, particularly those involving mast cell FcεRI signaling, should select norastemizole hydrobromide over astemizole. Unlike its parent compound, norastemizole does not directly activate mast cells or induce Ca²⁺ release from intracellular stores in resting cells, nor does it exhibit significant membrane perturbation . This cleaner pharmacological profile enables a more precise interrogation of H1 receptor-dependent pathways without the confounding cellular effects associated with astemizole.

Stable Oral Solid Dosage Form Development

Formulation scientists developing oral solid dosage forms (tablets, capsules) of a non-sedating antihistamine should prioritize norastemizole hydrobromide. Patented formulations describe the use of this specific salt to create chemically and thermally stable, lactose-free, and non-hygroscopic compositions . The availability of defined polymorphic forms further enables control over dissolution and bioavailability characteristics [1].

Potent H1 Antagonism with Rapid Onset

In pharmacological studies where both high potency and a rapid onset of action are critical, norastemizole hydrobromide offers a quantifiable advantage. With an in vitro H1 antagonism IC50 of 4.1 nM and a reported 13- to 40-fold greater potency than astemizole in functional assays [1], it allows for the use of lower concentrations or doses. Furthermore, clinical data indicates a significant attenuation of histamine-induced wheal and flare responses within 30 minutes of a single 25 mg oral dose [1], supporting its use in acute allergy challenge models.

Application
Selection Property
Validation Focus
In vivo allergy model studies
Differential hERG interaction profile
QTc interval monitoring in animal models
Mast cell FcεRI signaling research
Lack of direct mast cell activation
Calcium flux and membrane perturbation endpoints
Oral solid dosage form research
Hydrobromide salt stability profile
Polymorph identification and stability characterization
H1 receptor pharmacological studies
Reported H1 antagonism potency context
Histamine challenge model response interpretation

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